Nitroso diisobutylamine-d4

LC-MS/MS method validation Nitrosamine impurity quantitation Isotope dilution mass spectrometry

Nitroso diisobutylamine-d4 (CAS 1794897-96-3), also designated as N-Nitrosodiisobutylamine-d4, is a deuterated isotopologue of the nitrosamine compound N-Nitrosodiisobutylamine (NDiBA, CAS 997-95-5). It possesses the molecular formula C8H14D4N2O and a molecular weight of 162.27 g/mol, with deuterium substitution occurring at the methylpropyl side chains (N,N-bis(2-methylpropyl-1,1-d2)nitrous amide).

Molecular Formula C8H18N2O
Molecular Weight 162.27 g/mol
Cat. No. B15136746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitroso diisobutylamine-d4
Molecular FormulaC8H18N2O
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C)C)N=O
InChIInChI=1S/C8H18N2O/c1-7(2)5-10(9-11)6-8(3)4/h7-8H,5-6H2,1-4H3/i5D2,6D2
InChIKeyXLZCLFRMPCBSDI-NZLXMSDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitroso diisobutylamine-d4 (CAS 1794897-96-3) Procurement Guide: Isotopic Internal Standard Specifications and Regulatory Use Cases


Nitroso diisobutylamine-d4 (CAS 1794897-96-3), also designated as N-Nitrosodiisobutylamine-d4, is a deuterated isotopologue of the nitrosamine compound N-Nitrosodiisobutylamine (NDiBA, CAS 997-95-5). It possesses the molecular formula C8H14D4N2O and a molecular weight of 162.27 g/mol, with deuterium substitution occurring at the methylpropyl side chains (N,N-bis(2-methylpropyl-1,1-d2)nitrous amide) . The compound is primarily procured as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of N-Nitrosodiisobutylamine via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) [1]. This product is manufactured for analytical and research applications only and is explicitly not intended for human or clinical use [2].

Nitroso diisobutylamine-d4 Analytical Procurement: Why Non-Deuterated or Structurally Divergent Internal Standards Compromise Quantitation Accuracy


In quantitative LC-MS/MS and GC-MS analysis, substituting a structurally similar but non-identical internal standard—such as a non-deuterated structural analog or an isotopologue with a different substitution pattern—introduces substantial and often undetectable quantification error. The fundamental principle of isotope dilution mass spectrometry relies on the internal standard co-eluting and ionizing identically to the target analyte [1]. While non-deuterated structural analogs (e.g., N-Nitrosodi-n-butylamine or N-Nitrosodipropylamine) may be selected for cost reasons, they exhibit demonstrably different chromatographic retention times, extraction recoveries, and ionization efficiencies relative to N-Nitrosodiisobutylamine [2]. These divergences render them incapable of fully correcting for matrix-induced ion suppression or enhancement—a phenomenon where co-extracted matrix components unpredictably alter analyte signal intensity [3]. Consequently, the use of a mismatched internal standard yields method recovery values that are unreliable indicators of actual analyte recovery, potentially leading to both false-negative and false-positive compliance determinations in regulated pharmaceutical impurity testing and environmental monitoring [2].

Nitroso diisobutylamine-d4 Comparative Performance Evidence: Mass Spectral Discrimination and Co-Elution Fidelity


Mass Spectral Differentiation: Baseline Separation of N-Nitrosodiisobutylamine and Its Deuterated Internal Standard by Quadrupole MS

The primary analytical differentiation of Nitroso diisobutylamine-d4 relative to its non-deuterated parent compound (N-Nitrosodiisobutylamine, CAS 997-95-5) is established through mass spectral resolution. The introduction of four deuterium atoms increases the molecular weight from approximately 158.24 g/mol (C8H18N2O) to 162.27 g/mol (C8H14D4N2O), yielding a mass difference of +4.03 Da . This mass shift is sufficient for complete baseline separation in both LC-MS and GC-MS systems operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, as well as full-scan mass spectrometry [1]. This separation is predicated on the deuterium atoms being substituted at carbon positions (methylpropyl side chains), which precludes hydrogen-deuterium exchange that would otherwise compromise quantitative accuracy [2].

LC-MS/MS method validation Nitrosamine impurity quantitation Isotope dilution mass spectrometry

Co-Elution and Matrix Effect Correction: Comparative Recovery of Deuterated vs. Structural Analog Internal Standards

The performance advantage of Nitroso diisobutylamine-d4 over structural analog internal standards is substantiated by class-level evidence from the bioanalytical literature. Wieling (2002) reported that deuterated internal standards exhibit superior co-elution with their target analytes, thereby providing more accurate correction for ion suppression or enhancement caused by co-extracted matrix components [1]. In contrast, structural analogs—such as a homologous nitrosamine with a different alkyl chain length—demonstrate different chromatographic retention behavior and extraction recovery, which can lead to significant quantification bias. Stokvis et al. (2005) further note that while stable isotope-labeled internal standards are the preferred choice, deuterium-labeled compounds may exhibit slightly different retention times than their non-deuterated counterparts due to isotope effects [2]. However, this minor retention time shift is typically on the order of seconds and is vastly outweighed by the systematic error introduced when using a structurally dissimilar internal standard, which may fail to track analyte recovery across sample preparation steps.

Matrix effects Ion suppression Quantitative bioanalysis Internal standard selection

Regulatory Compliance Readiness: Characterization Data Package for Nitroso diisobutylamine-d4

Nitroso diisobutylamine-d4 is supplied with a comprehensive characterization data package that supports its use in regulated analytical environments, including Good Manufacturing Practice (GMP) quality control and Abbreviated New Drug Application (ANDA) submissions [1]. The product is accompanied by detailed characterization data compliant with regulatory guidelines, including molecular formula confirmation (C8H14D4N2O), exact mass (162.167 Da), and InChIKey (XLZCLFRMPCBSDI-NZLXMSDQSA-N) . Furthermore, additional traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility, which is a critical consideration for laboratories operating under 21 CFR Part 11 compliance requirements [1]. This level of documentation distinguishes the compound from non-characterized or research-grade alternatives that lack the necessary certificate of analysis (CoA) detail for regulatory audit defense.

GMP compliance Regulatory submission Nitrosamine impurity control ANDA filing

Nitroso diisobutylamine-d4 Application Scenarios: Pharmaceutical Impurity Control, Environmental Monitoring, and Food Safety Analysis


Quantitative Analysis of N-Nitrosodiisobutylamine in Pharmaceutical Drug Substances and Products (LC-MS/MS)

In pharmaceutical quality control, regulatory authorities including the FDA and EMA require the monitoring and control of nitrosamine impurities in drug substances and finished products. N-Nitrosodiisobutylamine (NDiBA) is among the nitrosamines of potential concern. In this application, Nitroso diisobutylamine-d4 is employed as the internal standard for the accurate quantification of NDiBA using LC-MS/MS [1]. The deuterated internal standard is added to the sample at a known concentration prior to extraction. Because the d4-labeled compound co-elutes with the target analyte and ionizes identically, it corrects for any variability in sample preparation recovery and matrix-induced ion suppression or enhancement. The +4.03 Da mass difference between the analyte (158.24 g/mol) and internal standard (162.27 g/mol) permits the mass spectrometer to independently monitor the transitions of each species in MRM mode . The resulting peak area ratio (analyte / internal standard) is then used to calculate the NDiBA concentration via a calibration curve, ensuring compliance with acceptable intake limits. The use of the exact deuterated internal standard is essential for passing method validation parameters of accuracy, precision, and recovery as specified in ICH M7 and ICH Q2(R1) guidelines [2].

Environmental Water Analysis for Nitrosamine Contaminants Following EPA Method 521 or Similar Protocols

N-Nitrosodiisobutylamine is monitored in drinking water and environmental water sources as part of nitrosamine contaminant screening programs. Analytical methods adapted from EPA Method 521 or similar LC-MS/MS protocols typically employ a suite of deuterated internal standards to correct for analyte losses during solid-phase extraction (SPE) and for matrix effects during ionization [3]. Nitroso diisobutylamine-d4 serves as the dedicated internal standard for NDiBA in these multi-analyte methods. Its use is critical because water matrices—especially those high in dissolved organic carbon or treated with chloramines—can exhibit severe matrix suppression or enhancement effects. The class-level evidence demonstrates that a structural analog internal standard would not adequately track the behavior of NDiBA through the extraction and detection process, leading to under- or over-estimation of contamination levels [4]. Procurement of the d4-labeled compound ensures that the reported NDiBA concentration accurately reflects the true environmental concentration, supporting reliable risk assessment and regulatory compliance reporting.

Food Contact Material Migration Studies and Food Safety Nitrosamine Analysis

Regulatory frameworks governing food contact materials require the determination of nitrosamine migration and release from rubber and other elastomeric materials into food simulants. N-Nitrosodiisobutylamine is among the nitrosamines specified in national and international food safety standards for this purpose. In these analytical workflows, Nitroso diisobutylamine-d4 is utilized as the internal standard to correct for analyte loss during migration testing and subsequent sample clean-up procedures [1]. The complex nature of food simulants (e.g., ethanol/water mixtures, acetic acid solutions, vegetable oil) introduces substantial matrix effects that can severely compromise quantitative accuracy. The d4-internal standard, by virtue of its near-identical physicochemical properties to the analyte, co-migrates and co-extracts with NDiBA, providing a robust correction factor [2]. This ensures that the reported migration values are not artifacts of analytical variability, which is essential for demonstrating compliance with specific migration limits and for protecting consumer safety.

Method Development, Validation, and Reference Standard Preparation for Nitrosamine Impurity Control

During the development and validation of new analytical methods for nitrosamine impurities, well-characterized reference standards are required for establishing system suitability, constructing calibration curves, and performing accuracy and precision assessments. Nitroso diisobutylamine-d4 is procured as a high-purity reference standard for these purposes. Its characterization data package, which includes molecular formula, exact mass, InChIKey, and purity specification, supports the documentation requirements of method validation reports submitted to regulatory agencies [5]. The compound is suitable for preparing stock solutions and working calibration standards that are used to spike matrix blanks, generating the data necessary to demonstrate method linearity, limit of detection (LOD), and limit of quantitation (LOQ). Furthermore, the availability of traceability to pharmacopeial standards (USP or EP) provides an additional layer of analytical confidence and audit readiness for laboratories operating in a GMP environment [5].

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